molecular formula C12H15ClN2O2 B6344934 Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate CAS No. 1264088-42-7

Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate

Cat. No.: B6344934
CAS No.: 1264088-42-7
M. Wt: 254.71 g/mol
InChI Key: ZXOBUTGZFHUQNN-PTNGSMBKSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine group attached to a carbonyl group, forming a C=N-NH structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dimethylphenylhydrazine and ethyl chloroacetate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. A base such as sodium acetate or potassium carbonate is often used to facilitate the reaction.

    Reaction Mechanism: The hydrazine reacts with ethyl chloroacetate to form the hydrazone linkage, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the hydrazone group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is explored for its use in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in complex biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate
  • Ethyl (Z)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-thiazol-2-ylaminopropanoate

Uniqueness

Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate is unique due to the presence of the chloro group, which imparts distinct reactivity and potential for further functionalization. This differentiates it from other hydrazones that may lack such reactive sites, thereby expanding its utility in synthetic and medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Biological Activity

Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

  • Chemical Formula : C12H15ClN2O2
  • Molecular Weight : 254.71 g/mol
  • CAS Number : 1264088-42-7

The compound features a chloro group, a hydrazinylidene moiety, and a dimethylphenyl group, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Covalent Bond Formation : The chloro group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially disrupting normal cellular functions.
  • Redox Reactions : The hydrazinylidene group may participate in redox reactions, influencing cellular signaling pathways and leading to apoptosis in cancer cells.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study evaluated its effects on several cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa1.4±0.2Induction of apoptosis through intrinsic/extrinsic pathways
A5493.7±0.4Cell cycle arrest and apoptosis
MCF-710.0±6.0Inhibition of proliferation

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent due to its potency against various tumor types.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been investigated for antimicrobial effects. Preliminary studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that this compound effectively inhibited the growth of cancer cell lines at low concentrations. The selectivity index (SI) was calculated to be greater than 3 for several tested cell lines, indicating a favorable therapeutic window.
  • Combination Therapy : In combination with existing chemotherapeutic agents, this compound showed enhanced cytotoxicity against resistant cancer cell lines, suggesting potential use in combination therapies to overcome drug resistance.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-7-8(2)5-6-9(10)3/h5-7,14H,4H2,1-3H3/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOBUTGZFHUQNN-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=CC(=C1)C)C)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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